

TCO-NHS Ester: A Comprehensive Technical Guide for Bioconjugation

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Compound of Interest		
Compound Name:	TCO-NHS ester	
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This in-depth guide provides a comprehensive overview of trans-cyclooctene-N-hydroxysuccinimidyl ester (**TCO-NHS ester**), a critical reagent in the field of bioconjugation. This document details its chemical properties, supplier information, experimental protocols for its use in labeling biomolecules, and the subsequent bioorthogonal reaction with tetrazine-modified molecules.

Core Concepts: Two-Step Bioorthogonal Labeling

TCO-NHS ester is a key component in a powerful two-step labeling strategy. The first step involves the covalent attachment of the TCO moiety to a biomolecule of interest via the amine-reactive NHS ester. The second, bioorthogonal step is the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between the now TCO-labeled biomolecule and a tetrazine-functionalized molecule. This "click chemistry" approach is prized for its exceptional kinetics and biocompatibility, allowing for efficient and specific conjugation in complex biological environments without the need for a catalyst.[1]

TCO-NHS Ester: Properties and Supplier Information

The **TCO-NHS ester**, scientifically known as (E)-cyclooct-4-enyl (2,5-dioxopyrrolidin-1-yl) carbonate, is a widely used amine-reactive building block for introducing the trans-cyclooctene



moiety onto biomolecules.[2][3]

Chemical and Physical Properties

Property	Value
CAS Number	1191901-33-3
Molecular Formula	C13H17NO5
Molecular Weight	267.28 g/mol [2][3][4]
Appearance	White solid
Purity	Typically ≥95%
Storage Conditions	-20°C, desiccated and protected from light[5]

Supplier Information

A variety of chemical suppliers offer **TCO-NHS ester**. Below is a non-exhaustive list of potential suppliers:

- BroadPharm
- Santa Cruz Biotechnology
- Chem-Impex
- MedKoo Biosciences
- Sigma-Aldrich
- MedchemExpress
- Fisher Scientific
- Vector Labs
- AxisPharm



• CymitQuimica

Experimental Protocols

The following are detailed protocols for the use of **TCO-NHS ester** in the labeling of proteins, such as antibodies.

Protocol 1: Labeling a Protein with TCO-NHS Ester

This protocol outlines the general procedure for conjugating **TCO-NHS ester** to a primary amine-containing protein.

Materials:

- Protein of interest (e.g., antibody) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS).
- TCO-NHS ester
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Spin desalting columns or dialysis equipment for purification

Procedure:

- Protein Preparation:
 - If the protein solution contains primary amines (e.g., Tris buffer), a buffer exchange into an amine-free buffer like PBS (pH 7.2-8.0) is necessary.
 - Adjust the protein concentration to 1-5 mg/mL.[6][7]
- TCO-NHS Ester Solution Preparation:



- Allow the TCO-NHS ester vial to warm to room temperature before opening to prevent moisture condensation.
- Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][6] Do not store the solution as the NHS ester is susceptible to hydrolysis.

Conjugation Reaction:

- Add a 5- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[6]
 The optimal molar ratio may need to be determined empirically.
- The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.[6]
- Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
- Quenching the Reaction:
 - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[4][6]
 - Incubate for 15 minutes on ice.[6]
- Purification:
 - Remove excess, unreacted TCO-NHS ester using a spin desalting column or by dialysis against PBS.[6]

Protocol 2: TCO-Tetrazine Ligation

This protocol describes the bioorthogonal reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.

Materials:

TCO-labeled protein (from Protocol 1)



- Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Reactant Preparation:
 - Prepare the TCO-labeled protein in the Reaction Buffer.
 - Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
- Ligation Reaction:
 - Add a 1.05 to 1.5-fold molar excess of the tetrazine-labeled molecule to the TCO-labeled protein.[4]
 - Incubate the reaction for 30-60 minutes at room temperature.[6] The reaction is often complete within this timeframe due to the fast kinetics.
- Purification (Optional):
 - If necessary, the final conjugate can be purified from unreacted components using sizeexclusion chromatography.[4]

Quantitative Data Summary

The success of the **TCO-NHS ester** bioconjugation strategy relies on understanding the key reaction parameters.



Parameter	Value	Conditions
TCO-NHS Ester Reaction		
Reaction pH	7.0 - 9.0 (Optimal: 8.3-8.5)	Amine-free buffers such as PBS or sodium bicarbonate.[1]
Molar Excess of TCO-NHS Ester	10 to 50-fold	Dependent on the concentration of the amine-containing molecule.[1]
Reaction Time	30 - 120 minutes	At room temperature or on ice. [1]
TCO-Tetrazine Ligation		
Second-Order Rate Constant (k ₂)	> 800 M ⁻¹ S ⁻¹	General value for TCO-tetrazine reaction.[1][8]

Visualizing the Workflow and Reaction

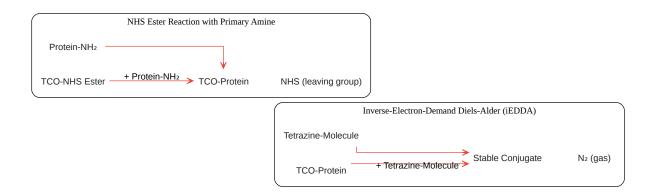
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the two-step bioconjugation process.



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Caption: Experimental workflow for **TCO-NHS ester** labeling and subsequent tetrazine ligation.





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Caption: Chemical reaction pathway for the two-step bioconjugation.

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